molecular formula C21H26N2O3 B6123570 N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide

N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide

Cat. No. B6123570
M. Wt: 354.4 g/mol
InChI Key: OPVGHLZYUYDFOX-UHFFFAOYSA-N
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Description

N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. In

Mechanism of Action

N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide A exerts its effects through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation, cell survival, and cell proliferation. By inhibiting this pathway, N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide A can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide A has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide A in lab experiments is its specificity for the NF-κB signaling pathway, which allows for targeted inhibition of this pathway. However, one limitation is the lack of clinical data on the safety and efficacy of N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide A in humans, which may limit its potential therapeutic applications.

Future Directions

For research on N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide A could include further preclinical studies to investigate its potential therapeutic applications in various diseases, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, research could focus on developing more efficient synthesis methods for N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide A and identifying potential analogs with improved pharmacological properties.

Synthesis Methods

N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide A is synthesized through a multi-step process involving the reaction of 2-isopropyl-5-methylphenol with acetyl chloride to produce 2-(2-isopropyl-5-methylphenoxy)acetic acid. This is followed by the reaction of the acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenylpropanamide to produce N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide A.

Scientific Research Applications

N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide A has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.

properties

IUPAC Name

N-[4-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-5-20(24)22-16-7-9-17(10-8-16)23-21(25)13-26-19-12-15(4)6-11-18(19)14(2)3/h6-12,14H,5,13H2,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVGHLZYUYDFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6025085

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